2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . The intermediate benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2-methyl and 3-amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce quinazolinone alcohols .
Scientific Research Applications
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory process, thereby exerting anti-inflammatory effects . Additionally, its anticancer activity may be attributed to the inhibition of tyrosine kinase receptors, which are overexpressed in certain cancers .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory activities.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Exhibits potent antibacterial properties.
3-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Demonstrates significant analgesic and anti-inflammatory activities.
Uniqueness
2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylacryloyl group enhances its potential as a multifunctional therapeutic agent .
Properties
CAS No. |
147086-48-4 |
---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-methyl-3-[4-(3-phenylprop-2-enoyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O2/c1-17-25-22-10-6-5-9-21(22)24(28)26(17)20-14-12-19(13-15-20)23(27)16-11-18-7-3-2-4-8-18/h2-16H,1H3 |
InChI Key |
KKBRKAIEZYKGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.